1,7-Dimethylnaphthalene
1,7-Dimethylnaphthalene
1,7-dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups at positions 1 and 7.
1, 7-Dimethylnaphthalene, also known as 1, 7-dmn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1, 7-Dimethylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 7-dimethylnaphthalene is primarily located in the membrane (predicted from logP). 1, 7-Dimethylnaphthalene exists in all eukaryotes, ranging from yeast to humans.
1, 7-Dimethylnaphthalene, also known as 1, 7-dmn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1, 7-Dimethylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 7-dimethylnaphthalene is primarily located in the membrane (predicted from logP). 1, 7-Dimethylnaphthalene exists in all eukaryotes, ranging from yeast to humans.
Brand Name:
Vulcanchem
CAS No.:
575-37-1
VCID:
VC20848559
InChI:
InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3
SMILES:
CC1=CC2=C(C=CC=C2C=C1)C
Molecular Formula:
C12H12
Molecular Weight:
156.22 g/mol
1,7-Dimethylnaphthalene
CAS No.: 575-37-1
Cat. No.: VC20848559
Molecular Formula: C12H12
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,7-dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups at positions 1 and 7. 1, 7-Dimethylnaphthalene, also known as 1, 7-dmn, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1, 7-Dimethylnaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 7-dimethylnaphthalene is primarily located in the membrane (predicted from logP). 1, 7-Dimethylnaphthalene exists in all eukaryotes, ranging from yeast to humans. |
|---|---|
| CAS No. | 575-37-1 |
| Molecular Formula | C12H12 |
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | 1,7-dimethylnaphthalene |
| Standard InChI | InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3 |
| Standard InChI Key | SPUWFVKLHHEKGV-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=CC=C2C=C1)C |
| Canonical SMILES | CC1=CC2=C(C=CC=C2C=C1)C |
| Boiling Point | 263.0 °C |
| Melting Point | -13.9 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator